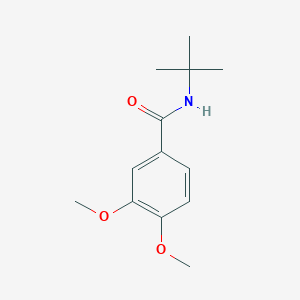
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as MTMP, is a piperazine derivative that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. MTMP has been shown to exhibit promising pharmacological properties, including antitumor, antiviral, and anti-inflammatory activities.
Scientific Research Applications
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. Research has shown that 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus, as well as anti-inflammatory activity in vitro and in vivo.
Mechanism of Action
The exact mechanism of action of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV-1.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is its potent antitumor activity against a variety of cancer cell lines. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to possess antiviral and anti-inflammatory activities, making it a potentially useful compound for the treatment of viral infections and inflammatory diseases. However, the limited availability of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its high cost may be a limitation for some lab experiments.
Future Directions
There are several future directions for the study of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research could focus on the development of more efficient and cost-effective synthesis methods for 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. Another area of research could focus on the optimization of the pharmacological properties of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, such as its bioavailability and toxicity. Additionally, further studies could investigate the potential of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of viral infections and inflammatory diseases.
Synthesis Methods
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product, 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. The purity of the product can be improved through recrystallization and chromatography techniques.
properties
IUPAC Name |
1-methylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-20-13-6-5-12(14(21-2)15(13)22-3)11-16-7-9-17(10-8-16)23(4,18)19/h5-6H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHODQAGJHTSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)


![N~2~-cyclohexyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5781114.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)





![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)